Physicochemical Differentiation: LogP and Lipophilicity of 2-Isobutoxy-5-methylbenzaldehyde vs. Positional Isomers
The predicted octanol-water partition coefficient (LogP) is a key descriptor of a compound's lipophilicity, influencing its behavior in biological systems and its retention time in reverse-phase chromatography. 2-Isobutoxy-5-methylbenzaldehyde has a calculated LogP of 2.84, as reported by a commercial vendor . This value is notably lower than that of its positional isomer, 3-isobutoxy-2-methylbenzaldehyde, which has a calculated LogP of 3.1 [1]. This difference indicates that the 2,5-substituted compound is significantly less lipophilic than its 2,3-substituted isomer, which would result in distinct partitioning behavior and earlier elution under standard reverse-phase HPLC conditions.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.84 |
| Comparator Or Baseline | 3-Isobutoxy-2-methylbenzaldehyde (CAS 467252-08-0), LogP = 3.1 [1] |
| Quantified Difference | Absolute difference of 0.26 log units (9% lower for the target compound) |
| Conditions | Calculated property; specific algorithm not stated. |
Why This Matters
This quantitative difference in lipophilicity directly affects solubility profiles and chromatographic behavior, making the compounds non-interchangeable in assays or purifications.
- [1] Molaid. 3-Isobutoxy-2-methyl-benzaldehyde. CAS 467252-08-0. Calculated LogP = 3.1. Accessed via Molaid.com. View Source
